

Application Note: Mass Spectrometry Fragmentation Analysis of Myosmine-d4

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Compound of Interest

Compound Name: Myosmine-d4

Cat. No.: B014639

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Introduction

Myosmine is a tobacco alkaloid also found in various nuts and food products.[1][2][3][4] It is structurally related to nicotine and is of interest to researchers due to its potential physiological effects and as a biomarker for tobacco exposure. **Myosmine-d4**, a deuterated analog of myosmine, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Understanding the mass spectrometry fragmentation pattern of **Myosmine-d4** is crucial for developing robust analytical methods. This application note provides a detailed overview of the fragmentation pattern, a quantitative data summary, and a protocol for its analysis.

Myosmine has a molecular formula of $C_9H_{10}N_2$ and a molecular weight of approximately 146.19 g/mol.[2] **Myosmine-d4** has a molecular formula of $C_9H_6D_4N_2$ and a molecular weight of approximately 150.21 g/mol, with the four deuterium atoms typically located on the pyridine ring.[6][7]

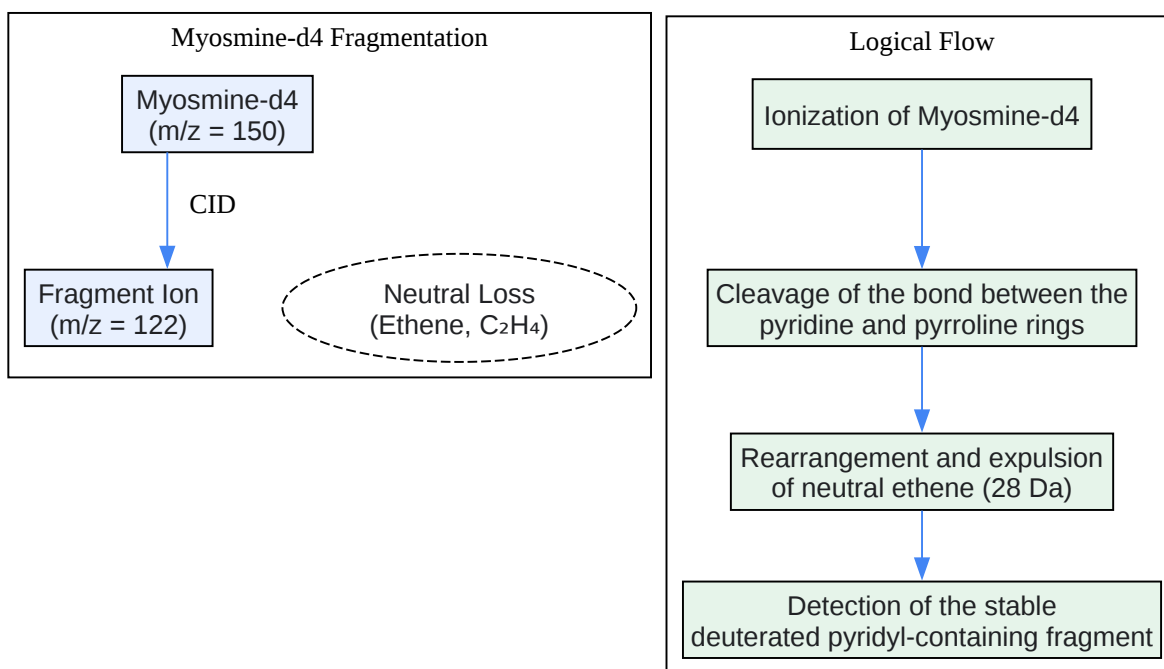
Quantitative Fragmentation Data

The mass spectral data for Myosmine and **Myosmine-d4** are summarized below. The primary fragmentation involves the loss of a neutral fragment from the pyrroline ring.

Compound	Molecular Ion (M+) [m/z]	Major Fragment Ion [m/z]	Neutral Loss [Da]
Myosmine	146	118	28
Myosmine-d4	150	122	28

Proposed Fragmentation Pathway

The fragmentation of Myosmine and its deuterated analog is characterized by a key neutral loss. The proposed fragmentation pathway is initiated by the ionization of the molecule, followed by the cleavage of the C-C bond between the pyridine and pyrroline rings, and a subsequent rearrangement leading to the expulsion of ethene (C_2H_4).



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Caption: Proposed fragmentation pathway of **Myosmine-d4**.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of **Myosmine-d4** using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters should be optimized for the specific instrumentation used.

1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **Myosmine-d4** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create working standards by serial dilution to the desired concentration range (e.g., 1-100 ng/mL).
- **Internal Standard:** **Myosmine-d4** is intended for use as an internal standard. For quantitative analysis, add a known concentration of **Myosmine-d4** to all calibration standards and unknown samples.

2. GC-MS Instrumentation and Conditions

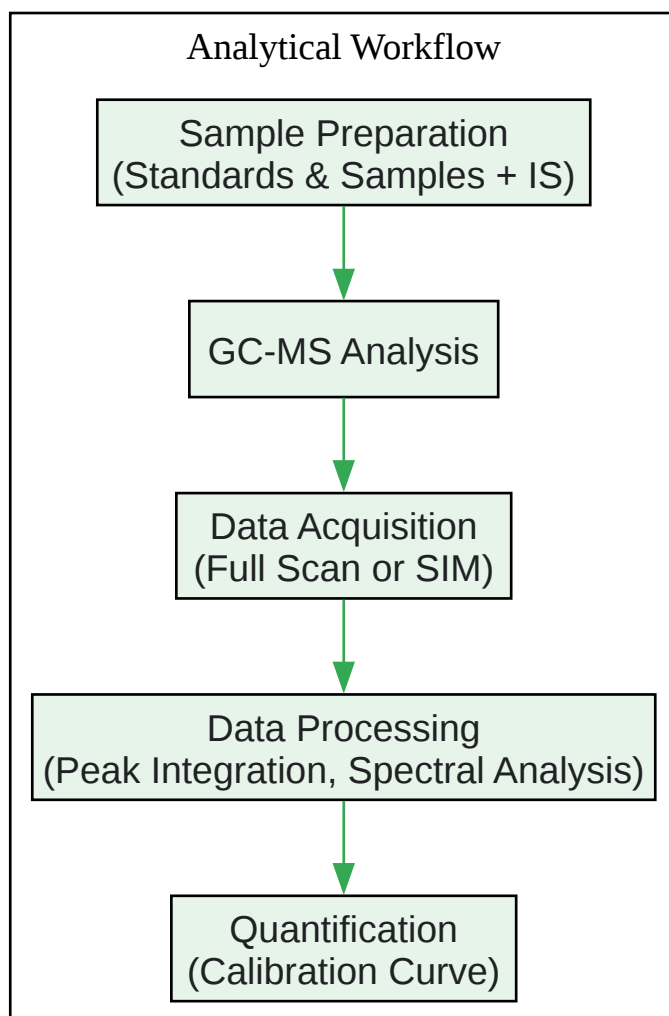
- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
- **Injector Temperature:** 250 °C.
- **Injection Volume:** 1 µL.
- **Injection Mode:** Splitless.
- **Oven Temperature Program:**
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- MS Transfer Line Temperature: 280 °C.
- Acquisition Mode:
 - Full Scan: Acquire data from m/z 40 to 200 to observe the full mass spectrum.
 - Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following ions:
 - Myosmine: m/z 146 and 118.
 - **Myosmine-d4**: m/z 150 and 122.[8]

3. Data Analysis

- Identify the chromatographic peaks for Myosmine and **Myosmine-d4** based on their retention times.
- Confirm the identity of the peaks by comparing the acquired mass spectra with the reference spectra, observing the molecular ions and the characteristic fragment ions.
- For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (**Myosmine-d4**) against the concentration of the analyte.

Workflow Diagram



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Caption: General experimental workflow for **Myosmine-d4** analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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